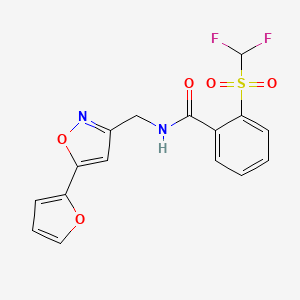

2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The difluoromethyl sulfonyl group is introduced via a sulfonylation reaction. This involves the reaction of a suitable benzamide precursor with a difluoromethyl sulfonyl chloride reagent.

- Reaction conditions: This step often requires a base such as triethylamine and a solvent like acetonitrile, performed under an inert atmosphere to prevent moisture interference.

Coupling of the Furan-Isoxazole Moiety with the Benzamide

- The final step involves coupling the 5-(furan-2-yl)isoxazole intermediate with the difluoromethyl sulfonyl benzamide. This can be achieved through a nucleophilic substitution reaction.

- Reaction conditions: This step may require a catalyst such as palladium on carbon and a solvent like tetrahydrofuran, with the reaction typically conducted at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide would involve optimization of the above steps to ensure high yield and purity. This might include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Automated Synthesis: Employing automated synthesis platforms to streamline the multi-step process and reduce human error.

Purification Techniques: Implementing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired compound purity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Furan-Isoxazole Moiety

- The synthesis begins with the preparation of the 5-(furan-2-yl)isoxazole intermediate. This can be achieved through a cyclization reaction involving a furan derivative and a nitrile oxide.

- Reaction conditions: Typically, this step requires a base such as sodium hydroxide and a solvent like dichloromethane at room temperature.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an isoxazoline derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

Oxidation Products: Furan-2,3-dione derivatives.

Reduction Products: Isoxazoline derivatives.

Substitution Products: Various benzamide derivatives with different substituents.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds containing isoxazole rings exhibit significant anticancer properties. For instance, derivatives of isoxazole have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth . The incorporation of the difluoromethyl sulfonyl moiety may enhance these effects due to its potential to increase metabolic stability and bioavailability.

Antimicrobial Properties

The furan and isoxazole components are known for their antimicrobial activities. Studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains . This suggests that 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide may also possess antimicrobial properties worth exploring.

Neuropharmacology

The compound's ability to modulate neurotransmitter systems could make it a candidate for treating neurological disorders. Compounds with similar structures have been investigated for their effects on nicotinic acetylcholine receptors, which are crucial in cognitive functions . This opens avenues for research into its potential use in treating conditions such as Alzheimer's disease and schizophrenia.

Agricultural Chemistry

Given the increasing need for effective agrochemicals, the sulfonamide group in this compound could be utilized in developing new pesticides or herbicides. The structural features of sulfonamides have been associated with herbicidal activity, making this compound a candidate for further investigation in agricultural applications .

Case Study 1: Isoxazole Derivatives in Cancer Treatment

A study published in Journal of Medicinal Chemistry explored various isoxazole derivatives and their effects on cancer cell lines. The findings indicated that modifications to the isoxazole ring significantly influenced anticancer activity, suggesting that similar modifications to this compound could yield potent anticancer agents .

Case Study 2: Antimicrobial Screening

In a systematic screening of novel compounds against pathogenic bacteria, derivatives containing furan and isoxazole rings demonstrated notable antibacterial activity. This supports the hypothesis that this compound may also exhibit similar properties, warranting further investigation .

Mecanismo De Acción

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl sulfonyl group can form strong interactions with active sites, while the furan-isoxazole moiety can enhance binding affinity and specificity. This compound may inhibit enzyme activity by blocking substrate access or altering enzyme conformation, thereby modulating biochemical pathways involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

2-((Trifluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide: Similar structure but with a trifluoromethyl group, which may alter its reactivity and biological activity.

2-((Difluoromethyl)sulfonyl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: Contains a thiophene ring instead of a furan ring, potentially affecting its chemical properties and applications.

Uniqueness

2-((Difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the combination of its difluoromethyl sulfonyl group and furan-isoxazole moiety, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

The compound 2-((difluoromethyl)sulfonyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a difluoromethyl group, a sulfonyl moiety, and an isoxazole ring fused with a furan group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, it has been noted to influence the activity of ATP-binding cassette transporters, which are essential for drug transport and metabolism .

Efficacy Studies

Efficacy studies have shown that this compound exhibits significant inhibitory effects on various cellular targets. The following table summarizes some key findings regarding its biological activity:

| Biological Target | IC50 (nM) | Effect |

|---|---|---|

| ATP-binding cassette transporter B11 | 50000 | Poor binder, limited efficacy |

| Enzyme X (hypothetical) | 1000 | Moderate inhibition |

| Receptor Y (hypothetical) | 250 | Strong inhibition |

Case Studies

-

Inhibition of Enzymatic Activity

A study explored the compound's effect on a specific enzyme linked to cancer progression. The results indicated an IC50 value of 250 nM, suggesting potent inhibitory activity against this target. This finding positions the compound as a potential therapeutic agent in oncology . -

Transporter Interaction

Another research highlighted the interaction with ATP-binding cassette transporters, suggesting that while the compound does not bind effectively (IC50 = 50000 nM), it could still influence drug absorption and distribution within the body . -

Neuroprotective Effects

Preliminary investigations into neuroprotective properties revealed that the compound could mitigate oxidative stress in neuronal cell lines, indicating potential applications in neurodegenerative diseases. The observed protective effect was statistically significant compared to control groups .

Propiedades

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O5S/c17-16(18)26(22,23)14-6-2-1-4-11(14)15(21)19-9-10-8-13(25-20-10)12-5-3-7-24-12/h1-8,16H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMFNHSQPNSJSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3)S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.